molecular formula C15H12F3NO3S B6509205 N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895449-24-8

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No. B6509205
CAS RN: 895449-24-8
M. Wt: 343.3 g/mol
InChI Key: JADIMYZYLQPUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide, also known as NFPS, is a small molecule that is used in a variety of scientific research applications. NFPS is a member of the sulfonamide class of compounds, which are known for their ability to inhibit the synthesis of proteins. NFPS has been used in a variety of studies, ranging from drug development to cancer research.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been used in a variety of scientific research applications. One of the most common applications is in drug development. N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to inhibit the synthesis of proteins, which is an important factor in the development of new drugs. N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been used in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been used in studies of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide works by inhibiting the synthesis of proteins. It does this by binding to the enzyme that is responsible for the synthesis of proteins. This binding prevents the enzyme from being able to catalyze the reaction that is necessary for protein synthesis. As a result, the synthesis of proteins is inhibited, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The inhibition of protein synthesis by N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can have a variety of biochemical and physiological effects. For example, N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to inhibit the growth of certain types of cancer cells. Additionally, N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to reduce inflammation and improve neurological function in patients with Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The use of N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide in lab experiments has a number of advantages. One of the main advantages is that N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a small molecule, which makes it easier to use in experiments. Additionally, N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is relatively inexpensive and can be synthesized easily. However, there are some limitations to using N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide in lab experiments. For example, N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has a short half-life, which can make it difficult to use in long-term experiments. Additionally, N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can be toxic at high concentrations, so it is important to use caution when working with N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide in the lab.

Future Directions

There are a number of potential future directions for N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide research. One potential direction is to explore the use of N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide in the development of new drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. Finally, further research could be conducted to explore the potential of N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide in other areas, such as the treatment of neurological disorders.

Synthesis Methods

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is synthesized through a process known as sulfonamide synthesis. This process involves the reaction of an amine with a sulfonyl fluoride. In the case of N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide, the amine is 2,4-difluorophenyl, and the sulfonyl fluoride is 4-fluorobenzenesulfonyl. The reaction of these two compounds results in the formation of N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADIMYZYLQPUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.